FMOC-D-FENILGLICINOL

Descripción general

Descripción

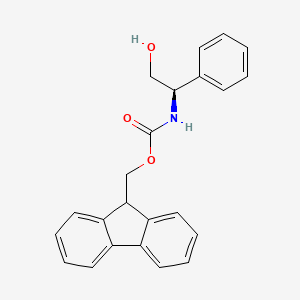

Fmoc-D-phenylglycinol is a chemical compound with the molecular formula C23H21NO3 and a molecular weight of 359.42 . It is used in research and development .

Synthesis Analysis

Fmoc-D-phenylglycinol is used in the synthesis of peptides. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Other methods for introducing the Fmoc group include using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of Fmoc-D-phenylglycinol is characterized by the presence of a fluorenyl group, which is highly fluorescent . This property makes it suitable for analysis by reversed phase HPLC .

Chemical Reactions Analysis

The Fmoc group in Fmoc-D-phenylglycinol is a base-labile protecting group used in organic synthesis . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

Fmoc-D-phenylglycinol has the ability to form hydrogels under certain conditions . These hydrogels have been evaluated as potential vehicles for drug delivery .

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

FMOC-D-FENILGLICINOL se utiliza ampliamente en la síntesis de péptidos como grupo protector de los aminoácidos durante el proceso de síntesis de péptidos en fase sólida (SPPS). El grupo Fmoc protege la funcionalidad de amina de los aminoácidos, permitiendo que ocurran otras reacciones en diferentes sitios de la molécula. Esto es crucial para la construcción escalonada de cadenas peptídicas sin reacciones secundarias no deseadas .

Formación de Hidrogel

Este compuesto juega un papel significativo en la formación de hidrogeles, que son redes tridimensionales capaces de retener grandes cantidades de agua o fluidos biológicos. Estos hidrogeles se utilizan en diversas aplicaciones biomédicas, como sistemas de liberación de fármacos e ingeniería de tejidos .

Autoensamblaje y Creación de Nanoestructuras

Los derivados de this compound pueden autoensamblarse en nanoestructuras, que son esenciales para crear materiales con propiedades específicas para aplicaciones en nanotecnología. Estas nanoestructuras se pueden utilizar en el desarrollo de nuevos materiales con usos potenciales en electrónica, fotónica y biomedicina .

Agentes Antibacterianos

Se ha descubierto que los derivados de this compound presentan actividad antibacteriana contra diversas bacterias grampositivas y gramnegativas. Esta propiedad se atribuye a su comportamiento similar al de un surfactante, que perturba las membranas bacterianas .

Grupo Protector de Aminas

En la síntesis orgánica, el grupo Fmoc se utiliza con frecuencia como grupo protector de aminas. Esto permite que se produzcan reacciones selectivas en otros grupos funcionales sin afectar al grupo amina .

Mecanismo De Acción

Target of Action

FMOC-D-PHENYLGLYCINOL, also known as Fmoc-D-phenylglycinol or N-Fmoc-D-Phenylglycinol, primarily targets the amino groups of amino acids . It is used as a protecting group in peptide synthesis . The role of this compound is to protect the amino groups during the synthesis process, preventing unwanted reactions that could interfere with the desired peptide sequence .

Mode of Action

The mode of action of FMOC-D-PHENYLGLYCINOL involves its interaction with the amino groups of amino acids . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This results in the formation of a carbamate, which protects the amino group during peptide synthesis . The compound is base-labile, meaning it can be removed by a base . Piperidine is usually preferred for this removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by FMOC-D-PHENYLGLYCINOL are those involved in peptide synthesis . The compound allows for the efficient synthesis of peptides, including ones of significant size and complexity . This is achieved through the protection of the amino groups, preventing unwanted reactions and ensuring the correct sequence of amino acids in the peptide .

Pharmacokinetics

It is known that the compound is stable under certain conditions, such as treatment with trifluoroacetic acid . This stability is important for its role in peptide synthesis .

Result of Action

The result of the action of FMOC-D-PHENYLGLYCINOL is the successful synthesis of peptides with the correct sequence of amino acids .

Action Environment

The action of FMOC-D-PHENYLGLYCINOL is influenced by environmental factors such as pH and temperature . The compound is base-labile, meaning it can be removed by a base . Therefore, the pH of the environment can influence its stability and efficacy . Additionally, temperature can affect the rate of reactions involving the compound .

Safety and Hazards

Direcciones Futuras

Fmoc-D-phenylglycinol and related compounds have potential applications in the field of drug delivery. For example, hydrogels formed from Fmoc-D-phenylglycinol have been evaluated as potential vehicles for drug delivery . Furthermore, the use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread, suggesting potential future applications in peptide synthesis .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO3/c25-14-22(16-8-2-1-3-9-16)24-23(26)27-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22,25H,14-15H2,(H,24,26)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATSPGUSOQBNRU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1445917.png)

![[1,2,4]Triazolo[1,5-a]pyridin-5-ol](/img/structure/B1445918.png)

![[6-(Furan-3-yl)pyridin-3-yl]methanamine](/img/structure/B1445923.png)

![tert-butyl N-(9-amino-3,3-dioxo-3lambda6-thiabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B1445928.png)

![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)

![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholine hydrochloride](/img/structure/B1445933.png)